molecular formula C6H5F3N2O3S B13901610 5-Methyl-4-pyrimidinyl 1,1,1-trifluoromethanesulfonate

5-Methyl-4-pyrimidinyl 1,1,1-trifluoromethanesulfonate

Cat. No.: B13901610
M. Wt: 242.18 g/mol
InChI Key: PLGMZJIKTWUADI-UHFFFAOYSA-N
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Description

5-methylpyrimidin-4-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a trifluoromethanesulfonate group attached to the 4-position of the pyrimidine ring, with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylpyrimidin-4-yl trifluoromethanesulfonate typically involves the reaction of 5-methylpyrimidine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for 5-methylpyrimidin-4-yl trifluoromethanesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-methylpyrimidin-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 5-methylpyrimidin-4-yl trifluoromethanesulfonate include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of polar solvents, such as dimethylformamide (DMF) or acetonitrile, and may require the presence of a base to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving 5-methylpyrimidin-4-yl trifluoromethanesulfonate depend on the specific nucleophile used. For example, reactions with amines can yield substituted pyrimidines, while reactions with alcohols can produce pyrimidine ethers .

Scientific Research Applications

5-methylpyrimidin-4-yl trifluoromethanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methylpyrimidin-4-yl trifluoromethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates the formation of new bonds with nucleophiles. This property is exploited in various synthetic applications to introduce functional groups into pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methylpyrimidin-4-yl trifluoromethanesulfonate is unique due to the presence of both a methyl group and a trifluoromethanesulfonate group on the pyrimidine ring. This combination imparts specific reactivity and properties that are valuable in synthetic chemistry and medicinal applications .

Properties

Molecular Formula

C6H5F3N2O3S

Molecular Weight

242.18 g/mol

IUPAC Name

(5-methylpyrimidin-4-yl) trifluoromethanesulfonate

InChI

InChI=1S/C6H5F3N2O3S/c1-4-2-10-3-11-5(4)14-15(12,13)6(7,8)9/h2-3H,1H3

InChI Key

PLGMZJIKTWUADI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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